molecular formula C6H12N2O4S2 B1669687 Cystine CAS No. 56-89-3

Cystine

Cat. No. B1669687
CAS RN: 56-89-3
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-WUCPZUCCSA-N
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Description

Cystine is a crystalline amino acid (C6H12N2O4S2) that is widespread in proteins such as keratins and serves as a major metabolic sulfur source . It naturally occurs as a deposit in the urine and can form a calculus (hard mineral formation) when deposited in the kidney .


Synthesis Analysis

Cysteine synthesis begins with the amino acid serine. The sulfur is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Metabolic control analysis has been used to improve the L-cysteine production process with Escherichia coli .


Molecular Structure Analysis

Cysteine exists as a zwitterion and has l chirality in the older d/l notation based on homology to d- and l-glyceraldehyde . Precise molecular structures of cysteine have been presented based on the additivity of atomic radii .


Chemical Reactions Analysis

Cysteine often participates in enzymatic reactions as a nucleophile . It reacts with oxidizing agents like HCOOOH, performic acid, to form cysteic acid .


Physical And Chemical Properties Analysis

Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in many biological processes. It is derived from the diet and can also be synthesized in the human body .

Scientific Research Applications

Biosynthesis and Cellular Functions

Cystine plays a crucial role in the survival and growth of human and animal cells in culture. Research demonstrates that human cell cultures can synthesize cystine from methionine and glucose. However, trace concentrations of exogenous cystine are necessary under ordinary conditions of culture to prevent its depletion, which can result in cellular death (Eagle, Piez, & Oyama, 1961).

Role in Amino Acid Metabolism

The study of cystine and its interactions with other amino acids has been a long-standing area of interest in biochemistry. For example, the history of homocysteine research, which is closely linked to cystine metabolism, reflects the deep intertwining of basic science and clinical research in this field (Finkelstein, 2009).

Involvement in Glutamate Binding and Sequestration

Cystine is identified as a high-affinity substrate for the chloride-dependent glutamate exchange system in brain membranes. This discovery has implications for understanding neurotransmitter sequestration and receptor function in the nervous system (Kessler, Baudry, & Lynch, 1987).

Impact on Cellular Redox Balance

Cystine accumulation in lysosomes can significantly impact cellular redox balance and induce oxidative stress, leading to mitochondrial depolarization and cell death. This mechanism is particularly relevant in the study of kidney proximal tubular cells (Sumayao, McEvoy, Newsholme, & McMorrow, 2016).

Cystinosis: Genetic and Therapeutic Insights

Cystinosis, a disorder characterized by defective lysosomal transport of cystine, offers insights into the therapeutic applications of cystine research. Understanding the function of cystinosin, the lysosomal cystine transporter, has led to advancements in treatment strategies for this condition (Kalatzis, Cherqui, Antignac, & Gasnier, 2001).

Redox Potential and Inflammatory Regulation

The redox potential of cystine/cysteine plays a pivotal role in regulating inflammatory processes, including IL-1β levels. This finding underscores the importance of redox biology in understanding inflammation and potential therapeutic targets (Iyer, Accardi, Ziegler, Blanco, Ritzenthaler, Rojas, Roman, & Jones, 2009).

Safety And Hazards

Cysteine may cause respiratory tract irritation, skin irritation, and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

Research on the treatment of cystinuria includes potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors . There is also a pressing urgency for improved therapies and treatments due to poor adherence to current treatments .

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
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InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
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InChI Key

LEVWYRKDKASIDU-IMJSIDKUSA-N
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Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
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Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H12N2O4S2
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DSSTOX Substance ID

DTXSID2046418
Record name L-Cystine
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Molecular Weight

240.3 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystine
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Solubility

0.19 mg/mL
Record name Cystine
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Mechanism of Action

Certain conditions, e.g. an acetaminophen overdose, deplete hepatic glutathione and subject the tissues to oxidative stress resulting in loss of cellular integrity. L-Cystine serves as a major precursor for synthesis of glutathione.
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Product Name

Cystine

CAS RN

56-89-3
Record name (-)-Cystine
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Melting Point

260.5 °C
Record name Cystine
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Record name L-Cystine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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